

(5-methyl-2-pyridinyl)hydrazine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydrazinyl-5-Methylpyridine**

Cat. No.: **B014905**

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An In-depth Technical Guide on (5-methyl-2-pyridinyl)hydrazine

This technical guide provides a comprehensive overview of (5-methyl-2-pyridinyl)hydrazine, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and potential biological significance.

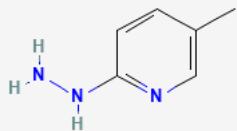
Chemical Identity and Structure

IUPAC Name: (5-methyl-2-pyridinyl)hydrazine[1]

Synonyms: **2-Hydrazinyl-5-methylpyridine**, 2-Hydrazino-5-methylpyridine, 5-Methyl-2-pyridylhydrazine, 6-Hydrazino-3-picoline[1][2]

Chemical Structure:

The structure of (5-methyl-2-pyridinyl)hydrazine consists of a pyridine ring substituted with a methyl group at the 5-position and a hydrazine group at the 2-position.



Molecular Formula: C₆H₉N₃[\[1\]](#)

CAS Number: 4931-01-5[\[1\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of (5-methyl-2-pyridyl)hydrazine.

Property	Value	Source
Molecular Weight	123.16 g/mol	[1] [2]
Appearance	Orange solid	[2]
Melting Point	67-68 °C	[2]
Boiling Point	241 °C	[2]
Density	1.16 g/cm ³	[2]
Flash Point	99 °C	[2]
Solubility	Soluble in dichloromethane	[2]
Storage Temperature	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[2]

Experimental Protocols

Synthesis of (5-methyl-2-pyridinyl)hydrazine

A common method for the synthesis of (5-methyl-2-pyridinyl)hydrazine involves the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate.[\[2\]](#) A general procedure is outlined below.

Materials:

- 2-chloro-5-methylpyridine
- Hydrazine hydrate
- Dichloromethane
- Ethylene glycol monoethyl ether

Procedure:[\[2\]](#)

- To 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, add 5.7 mL (5.9 g, 117.6 mmol) of hydrazine hydrate.
- Heat the reaction mixture to reflux at 150 °C in an oil bath and stir for 16 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Concentrate the reaction mixture using a rotary evaporator.
- Co-evaporate the residue with 10 mL of ethylene glycol monoethyl ether. Repeat this step three times to remove residual hydrazine hydrate.
- Dissolve the final residue in dichloromethane.
- Separate any precipitate by filtration.
- Concentrate the filtrate under reduced pressure to yield the target product, (5-methyl-2-pyridinyl)hydrazine.

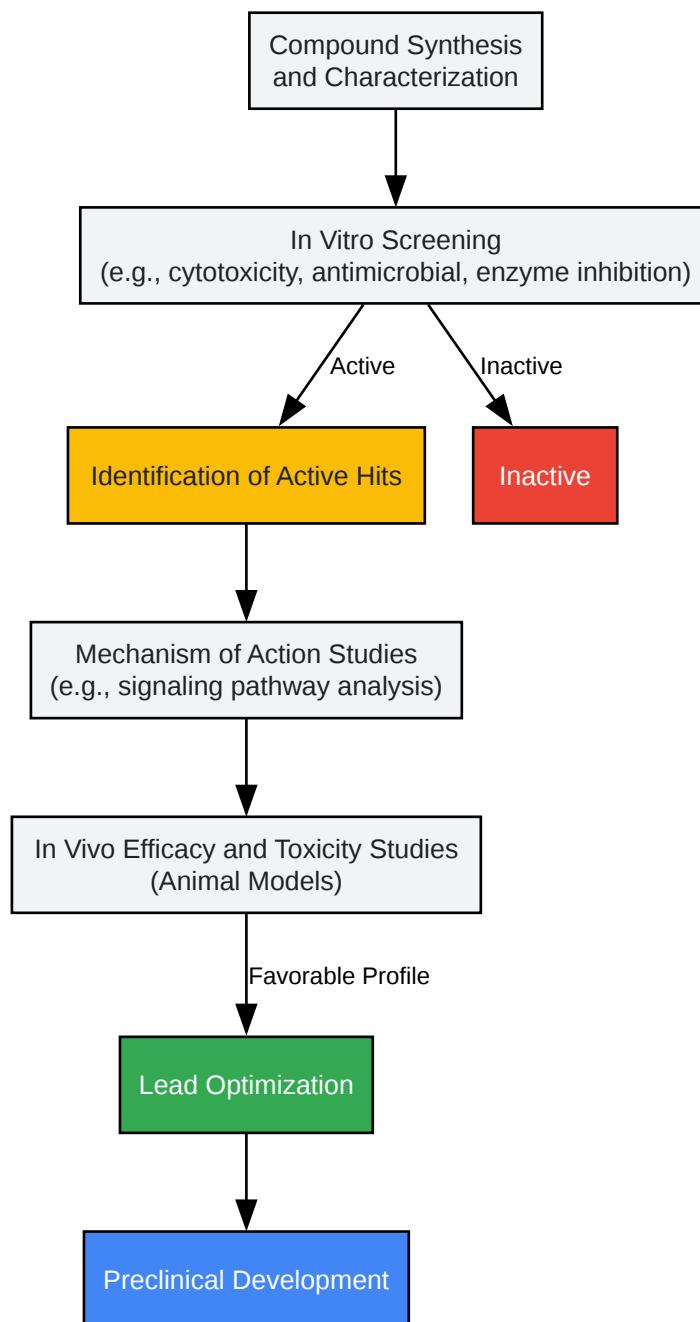
Expected Yield: Approximately 67%[\[2\]](#)

Analysis: The product can be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass spectrum in ESI positive ion mode would show a peak at $m/z = 124$ $[M + H]^+.$ [\[2\]](#)

Potential Biological Activities and Research Workflow

Hydrazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) While specific signaling pathways for (5-methyl-2-pyridinyl)hydrazine are not extensively documented in the public domain, its structural motifs suggest potential for biological activity. For instance, it is reported to be used as a herbicide.[\[2\]](#)

For researchers investigating the biological potential of (5-methyl-2-pyridinyl)hydrazine or similar novel compounds, a structured workflow is essential. The following diagram illustrates a logical approach to the biological evaluation of a novel hydrazine derivative.



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- To cite this document: BenchChem. [(5-methyl-2-pyridinyl)hydrazine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014905#5-methyl-2-pyridinyl-hydrazine-iupac-name-and-structure]

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